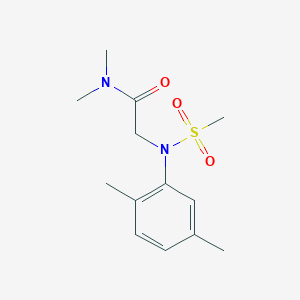![molecular formula C14H9BrN2O5 B5704542 2-methylbenzo-1,4-quinone 1-[O-(2-bromo-3-nitrobenzoyl)oxime]](/img/structure/B5704542.png)
2-methylbenzo-1,4-quinone 1-[O-(2-bromo-3-nitrobenzoyl)oxime]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methylbenzo-1,4-quinone 1-[O-(2-bromo-3-nitrobenzoyl)oxime] is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is also known as Menadione-2-bromo-3-nitrophenyl oxime or Menadione-2-bromo-3-nitrobenzoyloxime. It is a yellow crystalline powder that is soluble in organic solvents such as ethanol and acetone.
Mechanism of Action
The mechanism of action of 2-methylbenzo-1,4-quinone 1-[O-(2-bromo-3-nitrobenzoyl)oxime] is not fully understood. However, it is believed to induce oxidative stress by generating reactive oxygen species (ROS) such as superoxide anion, hydrogen peroxide, and hydroxyl radical. This leads to the production of intracellular ROS, which can cause damage to cellular components such as DNA, proteins, and lipids.
Biochemical and Physiological Effects:
2-methylbenzo-1,4-quinone 1-[O-(2-bromo-3-nitrobenzoyl)oxime] has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of tumor cells, and reduce the proliferation of cancer cells. It has also been shown to have antioxidant properties and to protect against oxidative stress-induced damage.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-methylbenzo-1,4-quinone 1-[O-(2-bromo-3-nitrobenzoyl)oxime] in lab experiments is its ability to induce oxidative stress and apoptosis in cancer cells. This makes it a potential candidate for the development of anticancer agents. However, one of the limitations of using this compound is its potential toxicity to normal cells, which may limit its therapeutic potential.
Future Directions
There are several future directions for the study of 2-methylbenzo-1,4-quinone 1-[O-(2-bromo-3-nitrobenzoyl)oxime]. One direction is to investigate its potential as an anticancer agent in preclinical and clinical studies. Another direction is to explore its potential as a photosensitizer in photodynamic therapy for cancer. Additionally, further research is needed to understand the mechanism of action of this compound and its potential toxicity to normal cells.
Synthesis Methods
The synthesis of 2-methylbenzo-1,4-quinone 1-[O-(2-bromo-3-nitrobenzoyl)oxime] is a multi-step process that involves the reaction of 2-methyl-1,4-benzoquinone with 2-bromo-3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with hydroxylamine hydrochloride to form the oxime derivative.
Scientific Research Applications
2-methylbenzo-1,4-quinone 1-[O-(2-bromo-3-nitrobenzoyl)oxime] has been used in various scientific research applications, including as a redox-active compound in biochemical assays, as a photosensitizer in photodynamic therapy, and as a potential anticancer agent.
properties
IUPAC Name |
[(E)-(2-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 2-bromo-3-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrN2O5/c1-8-7-9(18)5-6-11(8)16-22-14(19)10-3-2-4-12(13(10)15)17(20)21/h2-7H,1H3/b16-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUDMWRVCAROBHS-LFIBNONCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C=CC1=NOC(=O)C2=C(C(=CC=C2)[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1=CC(=O)C=C/C1=N\OC(=O)C2=C(C(=CC=C2)[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(1E)-2-Methyl-4-oxocyclohexa-2,5-dien-1-ylidene]amino 2-bromo-3-nitrobenzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-cyano-5-methyl-2-phenylthieno[2,3-d]pyrimidin-4-yl)acetamide](/img/structure/B5704459.png)




![1-[(5-bromo-2-methylphenyl)sulfonyl]azepane](/img/structure/B5704511.png)
![N-[5-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide](/img/structure/B5704517.png)
![N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5704521.png)

![2-ethoxy-6-[(4-methyl-1-piperazinyl)methyl]phenol](/img/structure/B5704536.png)
![1-[3-(2-nitrophenyl)-2-propen-1-yl]-4-piperidinol](/img/structure/B5704547.png)


